molecular formula C12H18FN3 B1445230 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS No. 1341886-02-9

2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline

Cat. No.: B1445230
CAS No.: 1341886-02-9
M. Wt: 223.29 g/mol
InChI Key: AHAMLBSUQHTYFI-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline (CAS 1341886-02-9) is a fluorinated aniline derivative featuring a 4-methylpiperazine moiety. With a molecular formula of C12H18FN3 and a molecular weight of 223.29 g/mol, this compound serves as a valuable chemical building block and intermediate in medicinal chemistry and drug discovery . This aniline derivative is primarily utilized in the synthesis of novel bioactive molecules. Recent scientific investigations highlight its significant role in the development of anti-infective agents. Research published in 2025 demonstrates its application in the synthesis of 4'-(piperazin-1-yl)benzanilides, which exhibit promising broad-spectrum activity against Plasmodium falciparum malaria strains and a panel of Gram-positive and Gram-negative ESKAPE pathogens . The incorporation of the 4-methylpiperazine group is a strategic feature to optimize the pharmacokinetic and physicochemical properties of the final drug candidates, a common practice in pharmaceutical development . The compound's structure, characterized by the aniline group and the basic piperazine nitrogen, makes it a versatile synthon for constructing molecules that target various biological pathways. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAMLBSUQHTYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant and well-documented synthetic route to 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline involves the nucleophilic aromatic substitution (S_NAr) of 2-fluoroaniline with 4-methylpiperazine.

Step Description Reagents and Conditions
1 Nucleophilic Aromatic Substitution - Starting material: 2-fluoroaniline
- Nucleophile: 4-methylpiperazine
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated (typically 80–120 °C)
- Time: Several hours to completion
  • Mechanism: The nucleophilic amine group of 4-methylpiperazine attacks the aromatic ring bearing the fluorine substituent, displacing the fluorine via an S_NAr mechanism facilitated by the electron-donating amino group on the ring and the base present.

  • Reaction Monitoring: Progress is monitored via TLC or HPLC to ensure complete conversion.

Purification Techniques

After the reaction, the crude product typically contains unreacted starting materials, side products, and inorganic salts. Purification is essential for obtaining high-purity this compound.

Purification Method Description Notes
Recrystallization Dissolving the crude product in a suitable solvent (e.g., ethanol, methanol) followed by slow cooling to precipitate pure crystals Effective for removing soluble impurities
Column Chromatography Silica gel chromatography using appropriate eluents (e.g., mixtures of dichloromethane and methanol) Provides high purity, especially for small-scale synthesis
Filtration and Washing Removal of inorganic salts and insoluble impurities by filtration, washing with solvents such as water or hexane Preliminary purification step

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, efficiency, and reproducibility.

  • Continuous Flow Synthesis: Automated flow reactors allow precise control over temperature, reaction time, and reagent mixing, enhancing yield and consistency.

  • In-line Purification: Integration of purification steps such as liquid-liquid extraction and filtration within the flow system reduces manual handling and contamination risk.

  • Process Optimization: Parameters such as solvent choice, base concentration, and reaction temperature are optimized to minimize by-products and maximize throughput.

Chemical Reaction Analysis

Beyond the primary synthesis, the compound’s reactivity is characterized by several types of reactions relevant to its preparation and modification:

Reaction Type Common Reagents Conditions Outcome
Oxidation Hydrogen peroxide, potassium permanganate Acetic acid, elevated temperature Formation of quinone derivatives
Reduction Sodium borohydride, lithium aluminum hydride Room temperature, ethanol solvent Formation of reduced amine derivatives
Substitution Thiols, amines DMF, potassium carbonate, elevated temperature Replacement of fluorine with other nucleophiles

These reactions can be used to derivatize the compound or to modify impurities during synthesis.

Summary Table of Preparation Method

Aspect Details
Starting Material 2-Fluoroaniline
Nucleophile 4-Methylpiperazine
Base Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature Elevated (80–120 °C)
Reaction Type Nucleophilic aromatic substitution (S_NAr)
Purification Recrystallization, column chromatography
Industrial Scale Continuous flow reactors with in-line purification

Research Findings and Notes

  • The fluorine atom on the aromatic ring is crucial for the nucleophilic aromatic substitution, as it is a good leaving group under the reaction conditions.

  • The presence of the piperazine moiety enhances the compound’s biological activity and binding affinity, making the synthesis of high purity important for pharmaceutical applications.

  • Reaction yields are generally high when using potassium carbonate as the base in DMF, but excess base and careful temperature control are necessary to avoid side reactions.

  • Purification by recrystallization is often sufficient for laboratory-scale synthesis, while chromatography is preferred for analytical purity.

  • Industrial methods focus on scalability and environmental considerations, favoring solvent recovery and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Thiols, amines, dimethylformamide (DMF), and potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it a versatile building block in organic chemistry .

Biological Research

In biological studies, this compound acts as a model for investigating the interactions between fluorinated aromatic compounds and biological macromolecules. Researchers utilize it to assess the effects of fluorinated derivatives on cellular processes, contributing to the understanding of drug interactions at the molecular level .

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications, particularly in developing drugs targeting neurological and psychiatric disorders. The piperazine moiety is known to interact with various neurotransmitter receptors, making it a valuable scaffold for drug design .

Case Study:
A study explored derivatives of this compound in the context of serotonin receptor modulation, demonstrating its potential as a scaffold for new antidepressant medications.

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials. Its incorporation into polymers and coatings can enhance properties such as chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine moiety can bind to receptor sites, modulating their activity and influencing neurotransmission. Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features
Target Compound (1341886-02-9) 2-F, 4-(4-methylpiperazin-1-yl)methyl 223.29 Fluorine enhances metabolic stability; methylene bridge improves flexibility .
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (694499-26-8) 3-CF₃, 4-(4-methylpiperazin-1-yl)methyl 273.30 Trifluoromethyl group increases lipophilicity and steric bulk .
2-Methyl-4-(4-methylpiperazin-1-yl)aniline (16154-71-5) 2-CH₃, 4-(4-methylpiperazin-1-yl) 191.27 Methyl group reduces electron-withdrawing effects; simpler substitution pattern .
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline (878155-86-3) 5-F, 2-OCH₃, 4-(4-methylpiperazin-1-yl) 257.76 (trihydrochloride) Methoxy group introduces hydrogen-bonding potential; hydrochloride salt improves solubility .
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline (859027-13-7) 3-Br, 4-(4-methylpiperazin-1-yl)methyl 297.20 Bromine adds steric bulk and polarizability; potential for cross-coupling reactions .

Impact of Substituents on Physicochemical Properties

Fluorine vs. Trifluoromethyl: The 2-fluoro substituent in the target compound provides moderate electron-withdrawing effects, enhancing stability without excessive lipophilicity.

Methylene Bridge vs. Direct Attachment: The methylene bridge in the target compound (e.g., 4-[(4-methylpiperazin-1-yl)methyl]) offers conformational flexibility, enabling better interaction with enzyme active sites. Compounds like 4-(4-methylpiperazino)aniline (CAS 16153-81-4), which lack this bridge, exhibit rigid structures that may limit binding versatility .

Halogen Effects :

  • Bromine in CAS 859027-13-7 introduces steric hindrance and polarizability, making it suitable for Suzuki or Buchwald-Hartwig cross-coupling reactions. However, it may reduce metabolic stability compared to fluorine .

Biological Activity

2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound recognized for its potential biological activities, particularly in the realm of medicinal chemistry. With a molecular formula of C12H18FN3 and a molecular weight of 223.29 g/mol, this compound has garnered interest due to its structural characteristics that enable interaction with various biological targets.

Chemical Structure

The compound features a fluorine atom and a piperazine moiety, which contribute to its unique reactivity and binding properties. The synthesis typically involves nucleophilic aromatic substitution of 2-fluoroaniline with 4-methylpiperazine, often utilizing potassium carbonate as a base in dimethylformamide (DMF) under elevated temperatures .

Synthetic Route

  • Starting Material : 2-fluoroaniline
  • Reagent : 4-methylpiperazine
  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Elevated conditions for reaction completion
  • Purification : Techniques such as recrystallization or column chromatography are employed to isolate the product.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine component enhances binding to receptor sites, modulating neurotransmission and potentially influencing various neurological pathways. The presence of fluorine increases metabolic stability and binding affinity, making it a promising candidate for drug development.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating neurological and psychiatric disorders due to its ability to interact with neurotransmitter systems. The following table summarizes some key findings regarding its biological activity:

Activity Target Effect Reference
Neurotransmitter modulationVarious receptorsPotential treatment for psychiatric disorders
Antitumor activityCancer cell linesInduces apoptosis in specific cell types
Interaction with enzymesMetabolic pathwaysModulation of enzyme activity

Neuropharmacological Studies

In a study exploring the neuropharmacological effects of similar compounds, researchers found that derivatives containing piperazine exhibited significant activity against certain neurotransmitter receptors, suggesting that this compound could be effective in modulating these pathways .

Antitumor Activity

Another investigation assessed the cytotoxic effects of fluorinated anilines, including derivatives similar to this compound, on various cancer cell lines. Results indicated that these compounds could induce significant apoptosis, highlighting their potential as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline?

Answer:
The synthesis typically involves three key steps:

Nucleophilic substitution : Reacting 4-chloro-5-fluoro-2-nitroaniline (or analogous nitro-substituted aryl halides) with 4-methylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 120–150°C .

Nitro group reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (Fe/NH₄Cl in ethanol) converts the nitro group to an amine .

Salt formation (optional) : Treatment with HCl yields the dihydrochloride salt for improved stability .
Key validation : Monitor reaction progress via TLC or HPLC. Final purity is confirmed by elemental analysis (>98%) and ¹H/¹³C NMR .

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach is employed:

  • Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 2.3–3.5 ppm for piperazine methyl/methylene groups) and ¹³C NMR confirm backbone structure .
  • Mass spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., m/z 264.2 for the dihydrochloride salt) .
  • X-ray crystallography (if crystalline) : SHELX software refines crystal structures to resolve bond angles and stereochemistry .

Basic: What are its primary research applications?

Answer:
This compound serves as:

  • Pharmaceutical intermediate : Used in synthesizing kinase inhibitors (e.g., Golcadomide derivatives targeting protein degradation) .
  • Ligand in metal complexes : The aniline and piperazine groups chelate transition metals for catalytic studies .
  • Fluorescent probes : Fluorine substitution enables tagging for bioimaging or receptor-binding assays .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Key strategies include:

  • Solvent selection : DMSO enhances nucleophilic substitution efficiency compared to DMF due to higher polarity .
  • Catalyst tuning : Pd/C (10%) with hydrazine hydrate improves nitro reduction kinetics vs. Fe/NH₄Cl .
  • Temperature control : Maintaining 145–150°C during substitution minimizes side products (e.g., dehalogenation) .
    Troubleshooting : If purity drops below 95%, recrystallize from ethanol/water mixtures .

Advanced: How to resolve contradictions in spectroscopic data?

Answer:
Discrepancies often arise from:

  • Tautomerism : The amine group may exhibit dynamic equilibrium, causing split NMR peaks. Use variable-temperature NMR to confirm .
  • Residual solvents : DMSO-d₆ or water in hygroscopic salts distorts integration. Dry samples under vacuum before analysis .
  • By-products : HPLC-MS identifies impurities (e.g., unreacted nitro precursors). Optimize column conditions (C18, 0.1% TFA in mobile phase) .

Advanced: What computational methods predict its biological activity?

Answer:

  • Docking studies : Use AutoDock Vina with protein targets (e.g., NQO1 or VAP-1) to model binding affinities. The fluorine atom enhances hydrophobic interactions .
  • QSAR modeling : Train models on analogs (e.g., 4-methoxy or trifluoromethyl derivatives) to correlate substituent effects with activity .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Focus on modular modifications:

  • Piperazine substitution : Replace 4-methylpiperazine with morpholine or azetidine to alter steric bulk .
  • Fluorine positioning : Synthesize 3-fluoro or 2,4-difluoro variants to study electronic effects on binding .
  • Linker variation : Introduce methylene spacers (e.g., –CH₂– vs. –O–) between the aniline and piperazine .
    Validation : Test analogs in vitro (e.g., IC₅₀ assays) and cross-reference with computational predictions .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • Detection limits : LC-MS/MS (MRM mode) achieves ppm-level sensitivity for nitro by-products .
  • Matrix effects : Salt forms (e.g., dihydrochloride) require ion-pair chromatography (e.g., heptafluorobutyric acid) to suppress interference .
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Reactant of Route 2
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2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline

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